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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

Cat. No.: B2505520 Get Quote

An In-Depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile

Introduction
2-(Thiophen-2-yl)propanenitrile is a heterocyclic organic compound that incorporates an

electron-rich thiophene ring and a reactive nitrile functional group.[1] The thiophene moiety is a

significant pharmacophore in medicinal chemistry, often serving as a bioisostere for a benzene

ring in many successful drug molecules.[1] The nitrile group provides a versatile chemical

handle for a variety of transformations, including reduction to amines, hydrolysis to carboxylic

acids, or conversion to amides.[1] This unique combination of a biologically relevant aromatic

system and a synthetically adaptable functional group makes 2-(Thiophen-2-yl)propanenitrile
a compound of considerable interest for researchers and drug development professionals as a

building block for novel therapeutic agents and materials.

Chemical Properties and Data
The core structure synergistically combines the chemical characteristics of both thiophenes and

nitriles. The thiophene ring is amenable to electrophilic substitution, while the carbon atom of

the nitrile group is electrophilic and susceptible to nucleophilic attack.[1]
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Property Value Reference

CAS Number 88701-59-1 [1]

Molecular Formula C₇H₇NS

Molecular Weight 137.2 g/mol [1]

InChI Key
QTOABKRIUPTTPQ-

UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for 2-(Thiophen-2-
yl)propanenitrile is not widely reported in the surveyed literature. Structural confirmation

typically relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze

the carbon-hydrogen framework. However, ¹H-NMR data for the direct precursor, 2-

thiopheneacetonitrile, has been reported as: ¹H-NMR (CDCl₃), 7.07(s, 1H), 7.21(s, 1H), 7.32(s,

1H), 2.95(s, 2H).[2]

Synthesis and Reaction Pathways
The synthesis of 2-(Thiophen-2-yl)propanenitrile can be primarily achieved through two

strategic routes: direct α-alkylation of a precursor nitrile or via the transformation of an

intermediate β-keto nitrile.

Route 1: Direct Alkylation of 2-(Thiophen-2-yl)acetonitrile

This is a direct and efficient method for introducing the methyl group at the α-position to the

nitrile.[1] The process involves the deprotonation of 2-(thiophen-2-yl)acetonitrile to form a

nucleophilic carbanion, which is then quenched with a methylating agent.
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Caption: Synthesis of 2-(Thiophen-2-yl)propanenitrile via direct alkylation.

Experimental Protocol: Direct Alkylation

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon), add a solution of 2-(thiophen-2-yl)acetonitrile in a dry aprotic solvent like

tetrahydrofuran (THF).

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one

equivalent of a strong base, such as lithium diisopropylamide (LDA) or sodium hydride

(NaH), to the solution. Stir for 30-60 minutes at this temperature to ensure complete

formation of the carbanion.
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Alkylation: Add a slight excess (approx. 1.1 equivalents) of a methylating agent, such as

methyl iodide, dropwise to the solution. Allow the reaction to slowly warm to room

temperature and stir for several hours or until TLC analysis indicates the consumption of the

starting material.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an

organic solvent like ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel to yield pure 2-(Thiophen-2-
yl)propanenitrile.

Route 2: From 3-Oxo-3-(thiophen-2-yl)propanenitrile

An alternative pathway involves the synthesis and subsequent reduction of the β-keto nitrile

intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, also known as 2-thenoylacetonitrile.
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Caption: Synthesis via a β-keto nitrile intermediate.

Experimental Protocol: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

This intermediate is commonly formed via a Claisen condensation.

Base Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide by

dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

Condensation: To the sodium ethoxide solution, add a mixture of 2-acetylthiophene and ethyl

cyanoacetate.
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Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can

be monitored by TLC.

Workup: After completion, cool the reaction mixture and pour it into ice-cold dilute acid to

neutralize the base. The precipitated solid is the crude 3-oxo-3-(thiophen-2-yl)propanenitrile.

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable

solvent (e.g., ethanol) to obtain the purified intermediate. One study reported an 80% yield

for this intermediate starting from N-phenyl-N-tosylthiophene-2-carboxamide.[3] The

subsequent reduction of the keto group would be required to proceed to the final product.

Key Chemical Transformations

The nitrile functionality of 2-(Thiophen-2-yl)propanenitrile serves as a gateway to other

important chemical groups, enhancing its utility as a synthetic intermediate.
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Caption: Key functional group interconversions of the nitrile moiety.

Biological and Pharmacological Activity
While 2-(Thiophen-2-yl)propanenitrile is a valuable synthetic building block, specific

biological activity data for this exact compound is not extensively documented in the reviewed

scientific literature. However, the broader class of thiophene derivatives exhibits a wide range

of significant biological activities, suggesting potential areas of investigation for molecules

derived from this core.[4][5]
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General Activities of Thiophene Derivatives

Thiophene-containing molecules have been explored for numerous therapeutic applications.[4]

[5]

Anticancer/Cytotoxic Activity: Many thiophene derivatives have been synthesized and

evaluated for their ability to inhibit cancer cell growth.[6] They have shown cytotoxic effects

against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon

cancer cells.[6][7] Some derivatives act by inducing apoptosis through pathways like the

ROS-mediated mitochondrial pathway.[4]

Antimicrobial Activity: The thiophene ring is a core component of many compounds with

potent antibacterial and antifungal properties.[8][9] Derivatives have shown activity against

drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-

negative bacteria such as Pseudomonas aeruginosa and E. coli.[10][11][12]

Other Activities: The class of thiophenes is also associated with anti-inflammatory, antiviral,

antioxidant, and insecticidal effects.[5][13]

Biological Activity of Structurally Related Thiophene-Nitriles

The following table summarizes reported quantitative data for structurally related compounds

that also feature both a thiophene and a nitrile group, providing context for the potential efficacy

of this chemical class.
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Compound
Class

Activity
Target / Cell
Line

Result (IC₅₀ /
MIC)

Reference

3-Aryl-2-(thien-2-

yl)acrylonitriles
Antiproliferative

Human

Hepatoma

(HepG2, Huh-7)

Sub-micromolar

IC₅₀ values
[14]

Thiophene

Derivatives
Cytotoxicity

Human Liver

Cancer (HepG2)

IC₅₀ reduction

from 3.9 µM to

0.5 µM (in

combination)

[7]

Thiophene

Derivatives
Cytotoxicity

Human Ovarian

Cancer (SKOV3)
IC₅₀ = 7.73 µM [4]

Thiophene-

based

heterocycles

Antibacterial
Clostridium

difficile

MIC = 2 to 4

μg/ml
[11]

Thiophene

Derivatives
Antibacterial

Colistin-

Resistant A.

baumannii

MIC₅₀ = 16-32

mg/L
[10]

Thiophene

Derivatives
Antibacterial

Colistin-

Resistant E. coli

MIC₅₀ = 8-32

mg/L
[10]

Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic potential of a compound like

2-(Thiophen-2-yl)propanenitrile or its derivatives, based on standard cell viability assays

reported in the literature.[6]

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate

media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in

a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a

predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours

to allow for cell attachment.
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Compound Treatment: A stock solution of the test compound is prepared in DMSO and

serially diluted with culture media to achieve a range of final concentrations. The media from

the wells is replaced with the media containing the test compound dilutions. A control group

receives media with DMSO only.

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another

2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple

formazan product.

Quantification: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol)

is added to each well to dissolve the formazan crystals. The absorbance of each well is

measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined

by plotting cell viability against the logarithm of the compound concentration and fitting the

data to a dose-response curve.

Conclusion
2-(Thiophen-2-yl)propanenitrile stands out as a synthetically valuable intermediate. Its

preparation is accessible through straightforward chemical routes like α-alkylation, and its nitrile

group offers a versatile point for further chemical modification. While direct biological data on

this specific molecule is sparse, the extensive and potent bioactivities—ranging from anticancer

to antimicrobial—of the broader thiophene and thiophene-nitrile families strongly suggest that

derivatives of 2-(Thiophen-2-yl)propanenitrile are promising candidates for future drug

discovery and development programs. This guide provides the foundational chemical

knowledge and procedural outlines necessary for researchers to synthesize, modify, and

evaluate this compound and its analogs for novel therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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